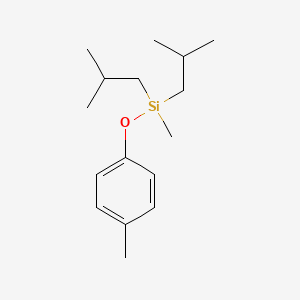
Methyl(4-methylphenoxy)bis(2-methylpropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(4-methylphenoxy)bis(2-methylpropyl)silane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-methylphenoxy)bis(2-methylpropyl)silane typically involves the reaction of 4-methylphenol with a suitable silane precursor under controlled conditions. The reaction is often catalyzed by a base or an acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products. The final product is purified using techniques such as distillation or chromatography to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Methyl(4-methylphenoxy)bis(2-methylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and substituted organosilicon compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl(4-methylphenoxy)bis(2-methylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique properties
Mecanismo De Acción
The mechanism of action of Methyl(4-methylphenoxy)bis(2-methylpropyl)silane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Phenyltrimethoxysilane
- Methyltrimethoxysilane
- Dimethylphenylsilane
Comparison: Methyl(4-methylphenoxy)bis(2-methylpropyl)silane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
59280-40-9 |
|---|---|
Fórmula molecular |
C16H28OSi |
Peso molecular |
264.48 g/mol |
Nombre IUPAC |
methyl-(4-methylphenoxy)-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C16H28OSi/c1-13(2)11-18(6,12-14(3)4)17-16-9-7-15(5)8-10-16/h7-10,13-14H,11-12H2,1-6H3 |
Clave InChI |
WEINLRSOYRARTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)O[Si](C)(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


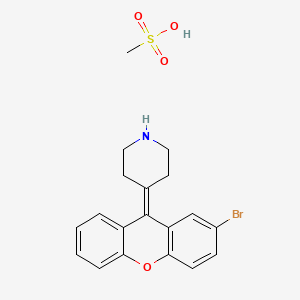


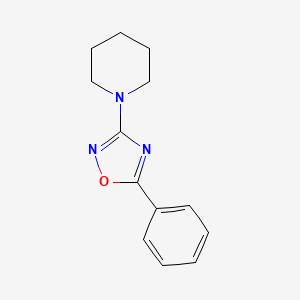
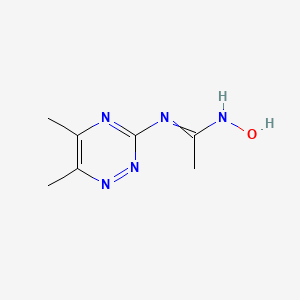


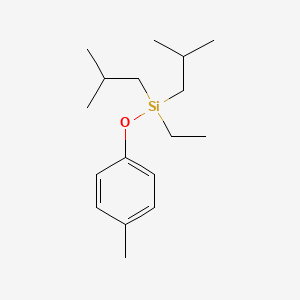
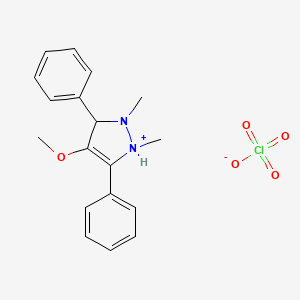
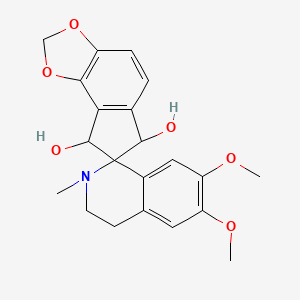
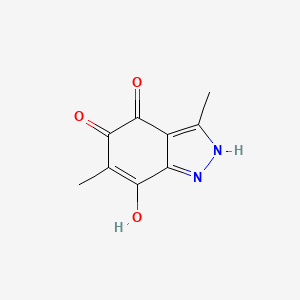
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
